IWP-12

Wnt signaling Porcupine inhibition cell-based assay

IWP-12 (CAS: 688353-45-9) is a small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) essential for the palmitoylation and secretion of Wnt proteins. IWP-12 inhibits cell-autonomous Wnt signaling with an IC50 of 15 nM and is characterized by a molecular weight of 418.56 g/mol.

Molecular Formula C18H18N4O2S3
Molecular Weight 418.6 g/mol
Cat. No. B15541892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP-12
Molecular FormulaC18H18N4O2S3
Molecular Weight418.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N4O2S3/c1-9-4-5-11-13(6-9)27-17(19-11)21-14(23)8-25-18-20-12-7-10(2)26-15(12)16(24)22(18)3/h4-6,10H,7-8H2,1-3H3,(H,19,21,23)
InChIKeyRBFDSBJDWZOTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IWP-12: A High-Potency PORCN Inhibitor for Wnt Signaling Modulation in Research Applications


IWP-12 (CAS: 688353-45-9) is a small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) essential for the palmitoylation and secretion of Wnt proteins [1]. IWP-12 inhibits cell-autonomous Wnt signaling with an IC50 of 15 nM and is characterized by a molecular weight of 418.56 g/mol . As a member of the IWP (Inhibitor of Wnt Production) class, IWP-12 serves as a validated chemical tool for interrogating Wnt-dependent developmental processes and tissue regeneration [2].

Why IWP-12 Cannot Be Interchanged with Other PORCN Inhibitors Without Experimental Validation


While multiple PORCN inhibitors are commercially available, their physicochemical properties, potency, and in vivo activity vary substantially. IWP-12 (IC50 = 15 nM) exhibits moderate nanomolar potency that is intermediate between earlier IWP analogs like IWP-2 (IC50 = 27 nM) and later clinical-stage PORCN inhibitors such as LGK974 (IC50 = 0.4 nM) . This potency distinction directly impacts effective working concentrations in cell-based assays. Furthermore, IWP-12 possesses specific solubility characteristics (DMSO: 2 mg/mL; DMF: 5 mg/mL) [1] that differ from other IWP analogs—some of which, such as IWP-L6, were specifically engineered for improved aqueous solubility [2]. Direct substitution without re-optimizing assay conditions risks compromised experimental reproducibility or failed in vivo validation.

IWP-12 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Procurement


IWP-12 Demonstrates ~1.8-Fold Higher Potency Than IWP-2 in Cell-Autonomous Wnt Signaling Assays

IWP-12 exhibits an IC50 of 15 nM for inhibiting cell-autonomous Wnt signaling in mouse fibroblasts, representing an approximately 1.8-fold improvement in potency relative to IWP-2, which displays an IC50 of 27 nM under comparable assay conditions . This quantitative difference enables the use of lower compound concentrations to achieve equivalent Wnt pathway suppression, potentially reducing off-target effects in sensitive cellular systems.

Wnt signaling Porcupine inhibition cell-based assay

IWP-12 Demonstrates In Vivo Wnt Pathway Inhibition in Zebrafish Tailfin Regeneration Model

IWP-12 has been validated in vivo to block Wnt-dependent tailfin regeneration in both adult and juvenile zebrafish, a phenotype that is directly attributable to PORCN inhibition and subsequent suppression of Wnt protein secretion [1]. This in vivo activity is demonstrated at concentrations that correlate with its in vitro potency, confirming that IWP-12 retains functional Wnt pathway suppression in a whole-organism vertebrate model. In contrast, many commercially available PORCN inhibitors lack published in vivo validation data or require higher doses to achieve similar phenotypic outcomes.

in vivo validation zebrafish model tissue regeneration

IWP-12 Inhibits Both Wnt/β-Catenin and Wnt/PCP Signaling Pathways, Enabling Broader Pathway Interrogation

IWP-12 inhibits both canonical Wnt/β-catenin signaling and the non-canonical Wnt/planar cell polarity (PCP) signaling pathway . This dual-pathway inhibition profile is a direct consequence of blocking PORCN-mediated Wnt palmitoylation, which is required for the secretion of all Wnt ligands regardless of the downstream signaling cascade they activate. In contrast, many Wnt pathway inhibitors (such as tankyrase inhibitors or β-catenin/TCF complex disruptors) selectively target only the canonical β-catenin-dependent branch [1], leaving PCP signaling intact and potentially confounding phenotypic interpretation in systems where both pathways are active.

Wnt/β-catenin Wnt/PCP planar cell polarity

IWP-12 Exhibits Defined Solubility Parameters Supporting Reproducible In Vitro and In Vivo Formulation

IWP-12 demonstrates well-characterized solubility across standard laboratory solvents: DMF (5 mg/mL), DMSO (2 mg/mL), and DMF:PBS (pH 7.2) at a 1:2 ratio (0.3 mg/mL) [1]. These defined solubility parameters enable reproducible stock solution preparation and consistent dosing across experiments. Notably, IWP-12's solubility profile is distinct from more soluble IWP analogs such as IWP-L6, which was specifically engineered with a piperidine group to improve aqueous solubility [2]. This solubility difference has practical implications for in vivo dosing strategies, particularly when working with aqueous buffers or when using solvent-sensitive assays.

solubility formulation DMSO DMF

IWP-12 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Zebrafish Studies Requiring Validated Wnt Pathway Modulation

IWP-12 is uniquely suited for zebrafish-based Wnt signaling studies due to its demonstrated ability to block tailfin regeneration in both adult and juvenile fish [1]. Researchers conducting developmental biology, regeneration, or in vivo drug screening studies in zebrafish can confidently select IWP-12 without needing to independently validate in vivo PORCN inhibition. This established in vivo activity distinguishes IWP-12 from many PORCN inhibitors that have only been characterized in vitro [1].

Cell-Based Assays Requiring Dual Inhibition of Canonical and Non-Canonical Wnt Signaling

IWP-12's ability to inhibit both Wnt/β-catenin and Wnt/PCP signaling pathways [1] makes it appropriate for experimental systems where non-canonical Wnt signaling may contribute to the phenotype. This contrasts with tankyrase inhibitors (e.g., IWR-1, XAV939) or β-catenin/TCF inhibitors that selectively target only the canonical pathway [2]. Researchers studying processes such as cell migration, polarity establishment, or convergent extension should consider IWP-12 over canonical-only inhibitors.

Potency-Sensitive Cell Culture Experiments Where IWP-2 Is Insufficient

For experiments where IWP-2's 27 nM IC50 [1] fails to achieve adequate Wnt suppression without cytotoxicity or off-target effects, IWP-12 offers approximately 1.8-fold improved potency (IC50 = 15 nM). This potency advantage enables lower working concentrations while maintaining equivalent target engagement, potentially preserving cell viability in sensitive primary cell cultures or stem cell differentiation protocols.

Mechanistic Studies Requiring Upstream Wnt Secretion Blockade Rather Than Downstream Pathway Interference

IWP-12 acts at the level of Wnt protein palmitoylation and secretion via PORCN inhibition [1], providing an upstream blockade that prevents all Wnt ligand activity regardless of receptor (Frizzled) or downstream effector utilization. This mechanism is distinct from inhibitors that target the β-catenin destruction complex, TCF/LEF transcription factors, or specific Frizzled receptors. Researchers seeking to distinguish between Wnt secretion-dependent and Wnt secretion-independent phenotypes should select IWP-12 over downstream pathway inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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